3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a pyridylmethylene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Comparison
Compared to similar compounds, 3-(3,4-Dichlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the dichlorophenyl and pyridylmethylene groups. This dual functionality enhances its reactivity and potential applications in various fields. The compound’s unique structure also contributes to its distinct biological activities, making it a valuable subject of study in medicinal chemistry and related disciplines.
Properties
Molecular Formula |
C15H8Cl2N2OS2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8Cl2N2OS2/c16-11-5-4-10(8-12(11)17)19-14(20)13(22-15(19)21)7-9-3-1-2-6-18-9/h1-8H/b13-7- |
InChI Key |
KJGQWDFRCYWGSY-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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